molecular formula C20H25N3O3 B2617297 2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1235090-76-2

2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2617297
M. Wt: 355.438
InChI Key: MEOWHXTXMIXSSD-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide, also known as MPAPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic benefits. MPAPA is a selective antagonist of the dopamine D3 receptor, which has been implicated in various neuropsychiatric disorders such as addiction, schizophrenia, and depression.

Scientific Research Applications

Insecticidal Activity

Pyridine derivatives, including compounds with structural similarities to the chemical , have shown significant insecticidal activities. For instance, studies have synthesized and tested various pyridine derivatives against common pests like the cowpea aphid, demonstrating that some of these compounds possess moderate to strong aphidicidal activities, potentially offering a basis for new insecticide development (Bakhite et al., 2014).

Synthetic Methodology and Chemical Synthesis

Research into the synthetic routes for related compounds has highlighted innovative methods for introducing functional groups to pyridine and piperidine skeletons, facilitating the creation of polyfunctionalized derivatives. This is critical for the synthesis of novel compounds with potential applications in medicinal chemistry and material science. For example, the copper-catalyzed Perkin-acyl-Mannich reaction has been employed for the regioselective introduction of groups into unsubstituted pyridine, yielding valuable building blocks for further chemical synthesis (Crotti et al., 2011).

Neuropharmacology and Memory Enhancement

Compounds structurally similar to the query chemical have been explored for their neuropharmacological effects. Specifically, derivatives of piperazine linked to pyridine moieties have been synthesized and tested for their effects on memory enhancement in animal models. Such research suggests the potential of these compounds in treating memory-related disorders, indicating a promising area for further investigation and drug development (Li Ming-zhu, 2008).

Pharmacological Characterization

Detailed pharmacological characterization of related compounds has identified their affinity for various receptors, illustrating their potential for treating diverse conditions such as depression, addiction, and pain. For instance, kappa-opioid receptor antagonists derived from similar chemical scaffolds have demonstrated efficacy in preclinical models for depression and addiction, underscoring the therapeutic potential of these and related molecules (Grimwood et al., 2011).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-25-17-6-2-3-7-18(17)26-15-20(24)22-14-16-9-12-23(13-10-16)19-8-4-5-11-21-19/h2-8,11,16H,9-10,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOWHXTXMIXSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide

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